molecular formula C27H23ClN4O4S B2398427 7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688056-01-1

7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2398427
CAS RN: 688056-01-1
M. Wt: 535.02
InChI Key: BXAPMXSZHBVKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a piperazine moiety, which is a common feature in many pharmaceutical drugs . Piperazine derivatives show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives structurally related to the compound have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating that some compounds possessed good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Patel, Patel, and Patel (2010) developed new quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and assessed their antibacterial and antifungal activities, finding pronounced antifungal activity against C. albicans (Patel, Patel, & Patel, 2010).

Anticancer Activities

Noolvi and Patel (2013) explored the anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives, highlighting one compound's remarkable activity against the CNS SNB-75 cancer cell line. This study also underlined the potential of quinazoline derivatives in inhibiting EGFR-tyrosine kinase as antitumor agents (Noolvi & Patel, 2013). Additionally, Li et al. (2020) synthesized quinazoline derivatives containing piperazine moieties and demonstrated potent antiproliferative activities against various cancer cell lines, highlighting the significance of structural modifications in enhancing biological activity (Li, Chen, Hu, Zhu, Liu, Fu, Wang, & Ouyang, 2020).

Pharmaceutical Intermediates

The compound's structure suggests potential utility as an intermediate in pharmaceutical synthesis. For example, Ramesh, Reddy, and Reddy (2006) described an improved process for synthesizing an important intermediate in the preparation of the anti-hypertensive agent Doxazosin, illustrating the role of similar compounds in drug development (Ramesh, Reddy, & Reddy, 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, many drugs containing a piperazine moiety act by interacting with biological receptors such as serotonin receptors .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 4-chlorophenylpiperazine derivative with a benzaldehyde derivative, followed by a condensation reaction with a quinazolinone derivative. The final product is obtained by the addition of a thiol group to the quinazolinone ring.", "Starting Materials": [ "4-chlorophenylpiperazine", "benzaldehyde", "4-nitrophenylacetic acid", "thioglycolic acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium bicarbonate", "potassium carbonate", "acetonitrile", "dimethylformamide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid using sodium borohydride in ethanol", "Step 2: Coupling of 4-aminophenylacetic acid with benzaldehyde in the presence of acetic anhydride and sulfuric acid to form 4-[(benzylidene)amino]phenylacetic acid", "Step 3: Reduction of 4-[(benzylidene)amino]phenylacetic acid with sodium borohydride in ethanol to form 4-[(phenylmethyl)amino]phenylacetic acid", "Step 4: Coupling of 4-[(phenylmethyl)amino]phenylacetic acid with 4-chlorophenylpiperazine in the presence of potassium carbonate and acetonitrile to form 7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "Step 5: Addition of thioglycolic acid in the presence of sodium bicarbonate and dimethylformamide to the quinazolinone ring to form 7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one" ] }

CAS RN

688056-01-1

Product Name

7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Molecular Formula

C27H23ClN4O4S

Molecular Weight

535.02

IUPAC Name

7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H23ClN4O4S/c28-19-5-7-20(8-6-19)30-9-11-31(12-10-30)25(33)18-3-1-17(2-4-18)15-32-26(34)21-13-23-24(36-16-35-23)14-22(21)29-27(32)37/h1-8,13-14H,9-12,15-16H2,(H,29,37)

InChI Key

BXAPMXSZHBVKLU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.